molecular formula C15H13ClN2S B14374526 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione CAS No. 90141-84-7

7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione

Cat. No.: B14374526
CAS No.: 90141-84-7
M. Wt: 288.8 g/mol
InChI Key: XBGGRSYAFWCAAQ-UHFFFAOYSA-N
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Description

7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a thione group at the 2nd position, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under reflux conditions. This reaction leads to the formation of the desired benzodiazepine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets and pathways involved include the GABA-A receptor and associated signaling pathways .

Comparison with Similar Compounds

7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione can be compared with other benzodiazepines such as diazepam, lorazepam, and alprazolam. While all these compounds share a similar core structure and pharmacological properties, the presence of different substituents (e.g., chlorine, thione) imparts unique chemical and biological characteristics to each compound. For instance, diazepam has a methyl group at the 1st position and a chlorine atom at the 7th position, while alprazolam has a triazole ring fused to the benzodiazepine core .

Similar Compounds

  • Diazepam
  • Lorazepam
  • Alprazolam
  • Clonazepam
  • Flurazepam

These compounds are widely used in clinical practice for their anxiolytic, sedative, and anticonvulsant effects .

Properties

CAS No.

90141-84-7

Molecular Formula

C15H13ClN2S

Molecular Weight

288.8 g/mol

IUPAC Name

7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepine-2-thione

InChI

InChI=1S/C15H13ClN2S/c16-11-6-7-14-12(8-11)13(9-17-15(19)18-14)10-4-2-1-3-5-10/h1-8,13H,9H2,(H2,17,18,19)

InChI Key

XBGGRSYAFWCAAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)Cl)NC(=S)N1)C3=CC=CC=C3

Origin of Product

United States

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